molecular formula C8H8FN B8705392 4-Ethenyl-2-fluoroaniline CAS No. 824937-70-4

4-Ethenyl-2-fluoroaniline

Cat. No.: B8705392
CAS No.: 824937-70-4
M. Wt: 137.15 g/mol
InChI Key: GOPOEKKCLSWSRT-UHFFFAOYSA-N
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Description

4-Ethenyl-2-fluoroaniline is a useful research compound. Its molecular formula is C8H8FN and its molecular weight is 137.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

824937-70-4

Molecular Formula

C8H8FN

Molecular Weight

137.15 g/mol

IUPAC Name

4-ethenyl-2-fluoroaniline

InChI

InChI=1S/C8H8FN/c1-2-6-3-4-8(10)7(9)5-6/h2-5H,1,10H2

InChI Key

GOPOEKKCLSWSRT-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C=C1)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

As depicted in above Scheme 20, 2-fluoro-4-iodoaniline is reacted with tertakis(triphenylphosphine)palladium and tributylvinyltin in the presence with catalitically amount of 2,6-di-tert-butyl-4-methylphenol to obtain 2-fluoro-4-vinylaniline (21-1). The resulting compound is reacted with sulfonylating agent such as methane sulfonyl chloride in the presence of pyridine solvent to produce N-(2-fluoro-4-vinylphenyl)methanesulfoneamide (20-2) and oxidized with oxidizing agent e.g., osmium tetroxide and sodium periodate in the presence of acetone-water mixture solvent to aldehyde intermediate (20-3). The aldehyde compound is reacted with Grignard reagent to obtain alcohol intermediate (2-4 to 20-7) and further reacted with DPPA (diphenylphosphorylazide) and DBU (1,8-diazabicyclo[5,4,0]undec-7-ene) in the presence with toluene solvent to produce azide compound (20-8 to 20-11). The azide intermediate is finally reduced with reducing agent such as Pd/C to produce purposed amine derivative (13-11 t 13-13) selectively.
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tertakis(triphenylphosphine)palladium
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Synthesis routes and methods II

Procedure details

A solution of 2-fluoro-4-iodoaniline (2.37 g, 10 mmol) in toluene (50 mL) was treated with tetrakis(triphenylphosphine)palladium (0.578 g, 0.5 mmol), tributylvinyltin (3.5 mL, 12 mmol) and a catalytic amount of 2,6-di-tert-butyl-4-methylphenol. After being heated at 100° C. for 1 h, the reaction mixture was filtered through celite and the filtrate was concentrated in vacuo. The residue was purified by flash column chromatography on silica gel using EtOAc:hexanes (1:5) as eluant to afford 2-Fluoro-4-vinylaniline (20-1, LJO-324, 1.275 g, 93%) as a yellow oil.
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2.37 g
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3.5 mL
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50 mL
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